molecular formula C12H14O2 B1338401 2-Ethyl-2-methyl-chroman-4-one CAS No. 73509-12-3

2-Ethyl-2-methyl-chroman-4-one

Cat. No. B1338401
CAS RN: 73509-12-3
M. Wt: 190.24 g/mol
InChI Key: AHDRYPLIXFKNSA-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The compound has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of 4-chromanone derivatives from 2016 to 2021 . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .


Molecular Structure Analysis

The InChI code for 2-Ethyl-2-methyl-chroman-4-one is InChI=1S/C12H14O2/c1-3-12(2)8-10(13)9-6-4-5-7-11(9)14-12/h4-7H,3,8H2,1-2H3 . The compound has a topological polar surface area of 26.3 Ų and a complexity of 237 .


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .


Physical And Chemical Properties Analysis

2-Ethyl-2-methyl-chroman-4-one has a molecular weight of 190.24 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Inflammation-Related Diseases

Chroman-4-one derivatives are known to play a significant role in the pathological mechanism of various inflammation-related diseases such as cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders. They are considered a privileged scaffold in medicinal research due to their effectiveness in yielding flavonoid families like 3-benzylidene-chromanones and spirochromanone .

Medicinal Compound Synthesis

The chroman-4-one framework is a major building block in a large class of medicinal compounds. Synthetic compounds with this framework exhibit a broad variety of biological and pharmaceutical activities. Studies have focused on improving the methodologies of 4-chromanone-derived compound synthesis .

Anticancer Activity

Chroman-4-one derivatives have shown potential in anticancer activities. Their structure allows for the development of compounds that can be evaluated against various cancer-related targets .

Antimicrobial Properties

These derivatives also possess antimicrobial properties, making them valuable in the development of new antibiotics and treatments for bacterial infections .

Anticonvulsant Effects

Research has indicated that chroman-4-one derivatives can have anticonvulsant effects, which could be beneficial in treating seizure disorders .

Antidiabetic Potential

The scaffold has been associated with antidiabetic activities, suggesting its use in managing diabetes through the development of new therapeutic agents .

Safety And Hazards

The compound has a signal word of “Warning” and hazard statements of H302, H315, and H319 . Precautionary statements include P261, P302+P352, and P305+P351+P338 .

Future Directions

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about chromanone template in drug designing and development .

properties

IUPAC Name

2-ethyl-2-methyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-12(2)8-10(13)9-6-4-5-7-11(9)14-12/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDRYPLIXFKNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)C2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455778
Record name 2-ethyl-2-methyl-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-methyl-chroman-4-one

CAS RN

73509-12-3
Record name 2-ethyl-2-methyl-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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